molecular formula C9H6N2O2 B3834488 7-methylfuro[3,2-e][2,1,3]benzoxadiazole

7-methylfuro[3,2-e][2,1,3]benzoxadiazole

Cat. No. B3834488
M. Wt: 174.16 g/mol
InChI Key: STDDCLYDALWKNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methylfuro[3,2-e][2,1,3]benzoxadiazole is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields. This compound has a unique structure that makes it a promising candidate for use in organic electronics, optoelectronics, and bioimaging. In

Mechanism of Action

The mechanism of action of 7-methylfuro[3,2-e][2,1,3]benzoxadiazole in organic electronics and optoelectronics is based on its ability to transport charge and emit light. The compound has a high electron mobility and can efficiently transport charge in organic electronic devices. In addition, the compound exhibits good light-emitting properties, making it a promising candidate for use in OLEDs and OSCs.
In bioimaging, the mechanism of action of 7-methylfuro[3,2-e][2,1,3]benzoxadiazole is based on its ability to selectively stain lysosomes in live cells. The compound enters the lysosomes and emits fluorescence, allowing for the visualization of lysosomal activity in living cells.
Biochemical and Physiological Effects:
7-methylfuro[3,2-e][2,1,3]benzoxadiazole has not been extensively studied for its biochemical and physiological effects. However, studies have shown that the compound is non-toxic to cells and has low cytotoxicity. This makes it a promising candidate for use in bioimaging applications.

Advantages and Limitations for Lab Experiments

The advantages of 7-methylfuro[3,2-e][2,1,3]benzoxadiazole for lab experiments include its reproducible synthesis method, excellent photophysical properties, and low cytotoxicity. However, the limitations of the compound include its limited solubility in common organic solvents, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the study of 7-methylfuro[3,2-e][2,1,3]benzoxadiazole. One potential direction is the development of new synthesis methods that can improve the yield and scalability of the compound. Another direction is the investigation of the compound's potential as a fluorescent probe for other cellular organelles or biomolecules. Additionally, the use of 7-methylfuro[3,2-e][2,1,3]benzoxadiazole in other applications, such as sensors and catalysts, could also be explored.

Scientific Research Applications

7-methylfuro[3,2-e][2,1,3]benzoxadiazole has been extensively studied for its potential applications in organic electronics and optoelectronics. The compound has been found to exhibit excellent photophysical properties, such as high fluorescence quantum yield and good thermal stability. These properties make it a promising candidate for use in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).
In addition to its use in organic electronics, 7-methylfuro[3,2-e][2,1,3]benzoxadiazole has also been investigated for its potential as a fluorescent probe for bioimaging. The compound has been found to selectively stain lysosomes in live cells and has been used to visualize lysosomal activity in cancer cells.

properties

IUPAC Name

7-methylfuro[2,3-g][2,1,3]benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c1-5-4-6-8(12-5)3-2-7-9(6)11-13-10-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDDCLYDALWKNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C=CC3=NON=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methylfuro[3,2-E][2,1,3]benzoxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.